3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]
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Overview
Description
3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] is a complex organic compound with the molecular formula C17H29N5O2 . This compound contains a benzyl group linked to an imino group, which is further connected to two N-(2-aminoethyl)propanamide moieties. It is characterized by a total of 53 bonds, including multiple aromatic and aliphatic bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] typically involves the reaction of benzylamine with N-(2-aminoethyl)propanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, thiols, and amines
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted amine derivatives
Scientific Research Applications
3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Benzylimino)bis[N-[2-(dimethylamino)ethyl]propanamide]: Contains additional dimethylamino groups, which may alter its reactivity and binding properties.
3,3’-(Propylimino)bis[N-(2-aminoethyl)propanamide]: Lacks the benzyl group, resulting in different chemical and biological properties.
Uniqueness
3,3’-(Benzylimino)bis[N-(2-aminoethyl)propanamide] is unique due to its benzyl group, which enhances its ability to participate in aromatic interactions and increases its hydrophobicity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
CAS No. |
672295-46-4 |
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Molecular Formula |
C17H29N5O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-benzylamino]propanamide |
InChI |
InChI=1S/C17H29N5O2/c18-8-10-20-16(23)6-12-22(13-7-17(24)21-11-9-19)14-15-4-2-1-3-5-15/h1-5H,6-14,18-19H2,(H,20,23)(H,21,24) |
InChI Key |
AUMVKLMWKYNNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)NCCN)CCC(=O)NCCN |
Origin of Product |
United States |
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